molecular formula C12BrF25 B3278139 Perfluorododecyl bromide CAS No. 67193-90-2

Perfluorododecyl bromide

Cat. No.: B3278139
CAS No.: 67193-90-2
M. Wt: 698.99 g/mol
InChI Key: XLDCRDVOTVYYPR-UHFFFAOYSA-N
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Description

Perfluorododecyl bromide is a perfluorocarbon compound characterized by a long carbon chain fully substituted with fluorine atoms and a terminal bromine atom. This compound is known for its unique properties, such as high chemical stability, hydrophobicity, and the ability to dissolve gases like oxygen and carbon dioxide. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluorododecyl bromide can be synthesized through the bromination of perfluorododecane. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective substitution of a terminal hydrogen atom with a bromine atom.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as distillation and purification to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Perfluorododecyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include nucleophilic substitution (SN2) and electrophilic substitution (SE2). The compound can also participate in reduction reactions where the bromine atom is replaced by a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic Substitution (SN2): Common nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2) can react with this compound under basic conditions.

    Electrophilic Substitution (SE2): Electrophiles such as halogens (Cl2, I2) can react with this compound in the presence of a catalyst.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to replace the bromine atom with a hydrogen atom.

Major Products Formed

    Nucleophilic Substitution: Formation of perfluorododecyl alcohols, ethers, or amines.

    Electrophilic Substitution: Formation of perfluorododecyl halides.

    Reduction: Formation of perfluorododecane.

Scientific Research Applications

Perfluorododecyl bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other perfluorinated compounds.

    Biology: Employed in the development of oxygen carriers and blood substitutes due to its high gas solubility.

    Medicine: Investigated for use in medical imaging and drug delivery systems.

    Industry: Utilized in the production of superhydrophobic and oleophobic coatings, as well as in the separation of oil and water.

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctyl bromide: Similar in structure but with a shorter carbon chain, leading to different physical properties and applications.

    Perfluorodecalin: A cyclic perfluorocarbon with different solubility characteristics.

    Perfluorodecyl bromide: Another perfluorocarbon with a shorter carbon chain and different reactivity.

Uniqueness

Perfluorododecyl bromide’s longer carbon chain provides it with unique properties such as higher hydrophobicity and gas solubility compared to shorter-chain perfluorocarbons. These properties make it particularly valuable in applications requiring high stability and gas transport capabilities.

Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12BrF25/c13-11(34,35)9(30,31)7(26,27)5(22,23)3(18,19)1(14,15)2(16,17)4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)38
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDCRDVOTVYYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BrC12F25, C12BrF25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name Dodecane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60895333
Record name 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67193-90-2
Record name 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluorododecyl bromide
Reactant of Route 2
Reactant of Route 2
Perfluorododecyl bromide
Reactant of Route 3
Perfluorododecyl bromide
Reactant of Route 4
Perfluorododecyl bromide
Reactant of Route 5
Perfluorododecyl bromide
Reactant of Route 6
Perfluorododecyl bromide

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